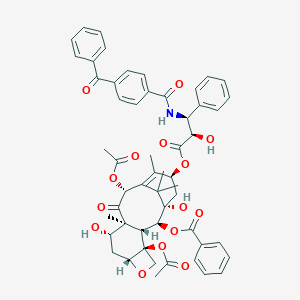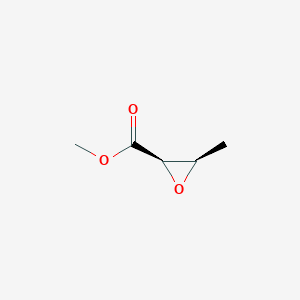
Methyl (2R,3R)-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3R)-3-methyloxirane-2-carboxylate, also known as Methyl L-serinate, is a chiral compound that has been extensively studied for its various biological and chemical properties. This compound has a wide range of applications in the field of medicinal chemistry, drug discovery, and organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the nervous system. This, in turn, leads to the activation of cholinergic receptors, which are involved in various physiological processes such as muscle contraction, cognition, and memory.
Efectos Bioquímicos Y Fisiológicos
Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant activity in animal models of epilepsy. It has also been shown to have antinociceptive activity, which means it can reduce pain sensation. Additionally, it has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has several advantages for lab experiments. It is a chiral compound, which means it can be used to study the effects of chirality on biological and chemical properties. It is also relatively easy to synthesize and purify. However, one limitation of Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate. One area of interest is the development of new drugs based on this compound. It has been shown to have various biological activities, which makes it a potential candidate for the treatment of various diseases. Another area of interest is the study of the effects of chirality on biological and chemical properties. This could lead to the development of new chiral drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate is a chiral compound that has been extensively studied for its various biological and chemical properties. It has been found to have anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been shown to be a potent inhibitor of acetylcholinesterase. Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, including the development of new drugs and the study of the effects of chirality on biological and chemical properties.
Métodos De Síntesis
Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate can be synthesized by the reaction of L-serine with dimethyl sulfate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to give the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has been extensively studied for its various biological and chemical properties. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that plays a crucial role in the degradation of acetylcholine in the nervous system.
Propiedades
Número CAS |
10133-06-9 |
|---|---|
Nombre del producto |
Methyl (2R,3R)-3-methyloxirane-2-carboxylate |
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
methyl (2R,3R)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3/t3-,4-/m1/s1 |
Clave InChI |
UZVPEDADFDGCGI-QWWZWVQMSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](O1)C(=O)OC |
SMILES |
CC1C(O1)C(=O)OC |
SMILES canónico |
CC1C(O1)C(=O)OC |
Sinónimos |
3-Methyl-2-oxiranecarboxylic Acid Methyl Ester; 2,3-Epoxybutyric Acid Methyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



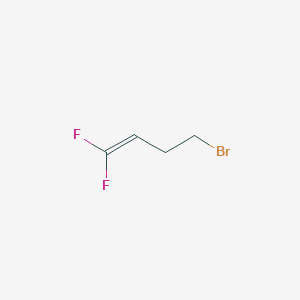
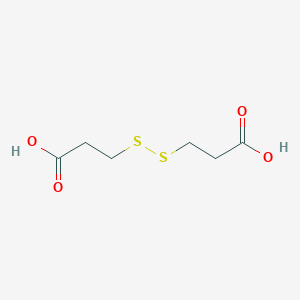
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
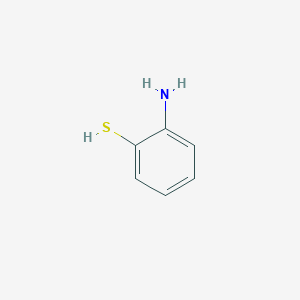

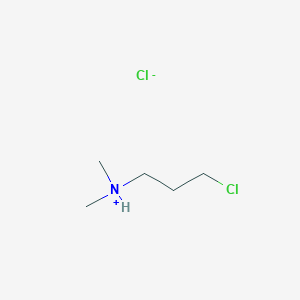
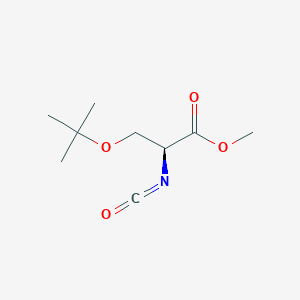
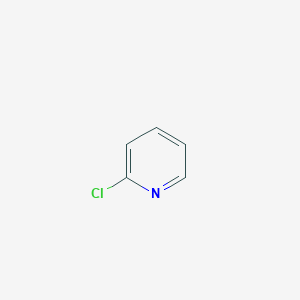
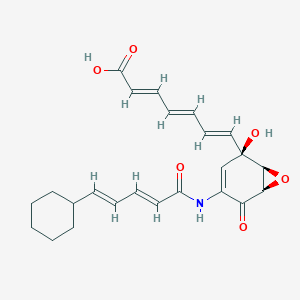


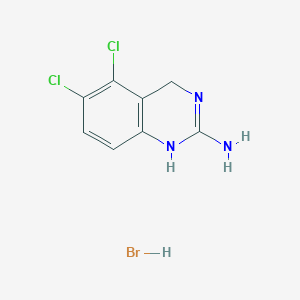
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
